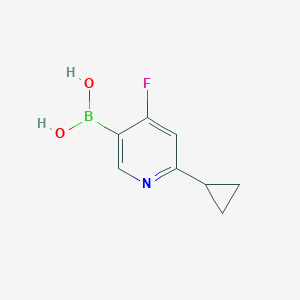
(6-Cyclopropyl-4-fluoropyridin-3-YL)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Cyclopropyl-4-fluoropyridin-3-YL)boronic acid: is an organoboron compound with the molecular formula C8H9BFNO2. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a cyclopropyl and a fluorine group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation: One common method involves the halogen-metal exchange reaction followed by borylation.
Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Industrial Production Methods: Industrial production often employs scalable methods such as palladium-catalyzed cross-coupling due to its efficiency and cost-effectiveness. The use of continuous flow reactors can further enhance the scalability and safety of the production process .
化学反应分析
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, the boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or water.
Major Products:
科学研究应用
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds.
Biology and Medicine:
Drug Discovery: The compound’s derivatives are explored for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry:
作用机制
The primary mechanism of action for (6-Cyclopropyl-4-fluoropyridin-3-YL)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium center. Subsequent reductive elimination releases the coupled product and regenerates the palladium catalyst .
相似化合物的比较
4-Fluoropyridin-3-yl Boronic Acid: Similar in structure but lacks the cyclopropyl group, which can influence its reactivity and applications.
6-Chloropyridin-3-yl Boronic Acid: Contains a chlorine substituent instead of fluorine, affecting its electronic properties and reactivity.
Uniqueness: The presence of both cyclopropyl and fluorine groups in (6-Cyclopropyl-4-fluoropyridin-3-YL)boronic acid imparts unique steric and electronic properties, making it particularly valuable in specific synthetic applications where these attributes are beneficial .
生物活性
(6-Cyclopropyl-4-fluoropyridin-3-YL)boronic acid is an organoboron compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H11BFN1O2. The compound features a boronic acid functional group attached to a pyridine ring, which is further substituted with cyclopropyl and fluorine groups. This unique structure enhances its reactivity and biological properties, particularly in organic synthesis and medicinal applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition : Boronic acids are known to inhibit proteases and other enzymes by forming reversible covalent bonds with serine or cysteine residues in the active site. This property is crucial for developing inhibitors against certain pathogens.
- Acidity Modulation : The presence of fluorine increases the acidity of the boronic acid, enhancing its interaction with biological molecules. This property allows it to act as a receptor for important bioanalytes and facilitates binding with enzymes involved in disease processes .
Biological Activities
Research has demonstrated various biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties, potentially making it a candidate for developing new antibiotics .
- Antifungal Properties : Similar to other fluorinated boronic acids, it may also show antifungal activity, similar to compounds like Tavaborole, which is used in treating onychomycosis .
- Anticancer Potential : The compound's ability to inhibit specific enzymes suggests potential applications in cancer therapy, particularly in targeting tumor-associated proteases .
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited metallo-β-lactamases, restoring susceptibility to certain antibiotics in resistant strains of bacteria. The compound was shown to bind effectively at concentrations as low as 0.024μM .
- Antimicrobial Testing : In vitro testing revealed that this compound displayed potent activity against various bacterial strains, highlighting its potential as a therapeutic agent against resistant infections .
Comparative Analysis
To better understand the significance of this compound, a comparison with structurally similar compounds can provide insights into its unique properties.
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 4-Fluoropyridin-3-yl Boronic Acid | Lacks cyclopropyl group | Simpler structure may lead to different reactivity |
| 6-Chloropyridin-3-yl Boronic Acid | Contains chlorine instead of fluorine | Different electronic properties affecting reactivity |
| 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine | Contains both cyclopropyl and fluorine | Broader application range due to additional functional groups |
The combination of cyclopropyl and fluorine groups in this compound provides distinct steric and electronic properties that enhance its utility in specific synthetic applications compared to its analogs .
属性
分子式 |
C8H9BFNO2 |
|---|---|
分子量 |
180.97 g/mol |
IUPAC 名称 |
(6-cyclopropyl-4-fluoropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H9BFNO2/c10-7-3-8(5-1-2-5)11-4-6(7)9(12)13/h3-5,12-13H,1-2H2 |
InChI 键 |
GAVZJQLNZOVODN-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(C=C1F)C2CC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















